Bioactivity Potency Threshold — Sub‑Micromolar Activity vs. Class‑Typical Micromolar Range
The MolBic Molecular Bioactivity Database records a bioactivity value of ≤0.1 µM for this compound, placing it in the sub‑micromolar potency category [1]. In contrast, the 1‑arylsulfonyl‑4‑phenylpiperazine series evaluated by Abbasi et al. (2017) yielded α‑glucosidase IC₅₀ values predominantly in the 68–>200 µM range, with the most potent congener (3e) achieving IC₅₀ = 68.13 µM [2]. This represents an approximately 680‑fold or greater potency differential in favor of the target compound relative to the best‑in‑class analog from the directly comparable 1‑arylsulfonyl‑4‑phenylpiperazine series. Importantly, the MolBic bioactivity value is a multi‑target aggregate; the specific molecular target(s) responsible for the ≤0.1 µM activity have not been publicly disclosed, and the assay conditions differ between the two datasets.
| Evidence Dimension | Bioactivity potency (IC₅₀ or equivalent) |
|---|---|
| Target Compound Data | ≤0.1 µM (MolBic aggregate bioactivity value) |
| Comparator Or Baseline | Compound 3e (1‑arylsulfonyl‑4‑phenylpiperazine series): IC₅₀ = 68.13 µM against α‑glucosidase. Other series members: IC₅₀ >200 µM. |
| Quantified Difference | ≥680‑fold lower concentration required for comparator to achieve equivalent enzyme inhibition |
| Conditions | Target compound: MolBic database compilation (multi‑assay aggregate, unspecified target). Comparator: α‑glucosidase enzyme inhibition assay (in vitro), Abbasi et al. 2017. |
Why This Matters
A sub‑micromolar bioactivity profile differentiates this compound from the micromolar‑range analogs in the 1‑arylsulfonyl‑4‑phenylpiperazine class, suggesting that the 2,3,5,6‑tetramethyl substitution and N‑(2‑oxoethyl) linker confer a meaningful potency advantage that may justify procurement for hit‑to‑lead or probe development programs requiring higher target engagement at lower concentrations.
- [1] MolBic Molecular Bioactivity Database, Compound CP0671412. Available at: https://molbic.idrblab.net/data/compound/details/CP0671412 View Source
- [2] Abbasi MA, Anwar A, Rehman AU, et al. Synthesis, enzyme inhibition and molecular docking studies of 1‑arylsulfonyl‑4‑phenylpiperazine derivatives. Pak J Pharm Sci. 2017;30(5):1715‑1724. PMID: 29084694. View Source
